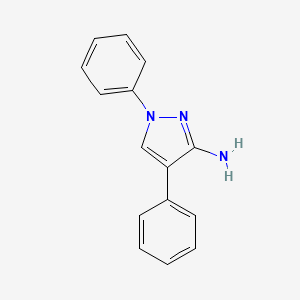

1,4-Diphenyl-1H-pyrazol-3-amine

Beschreibung

Eigenschaften

CAS-Nummer |

85485-62-7 |

|---|---|

Molekularformel |

C15H13N3 |

Molekulargewicht |

235.28 g/mol |

IUPAC-Name |

1,4-diphenylpyrazol-3-amine |

InChI |

InChI=1S/C15H13N3/c16-15-14(12-7-3-1-4-8-12)11-18(17-15)13-9-5-2-6-10-13/h1-11H,(H2,16,17) |

InChI-Schlüssel |

VQHXVOLXZNJFQD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CN(N=C2N)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Chemical Stability and Degradation Pathways of 1,4-Diphenyl-1H-pyrazol-3-amine: A Technical Guide for Drug Development

Executive Summary & Structural Profiling

In the landscape of medicinal chemistry and agrochemical development, the pyrazole scaffold is a privileged structure. Specifically, 1,4-Diphenyl-1H-pyrazol-3-amine (CAS: 85485-62-7) serves as a critical building block and pharmacophore. However, its structural dichotomy—a highly robust aromatic pyrazole core juxtaposed with a redox-sensitive exocyclic primary amine—presents unique challenges during formulation, storage, and biological assaying.

This technical whitepaper provides an in-depth analysis of the chemical stability, degradation mechanisms, and stabilization strategies for 1,4-diphenyl-1H-pyrazol-3-amine, grounded in field-proven methodologies and authoritative chemical literature.

Mechanistic Degradation Pathways

To develop effective stabilization strategies, researchers must first understand the fundamental kinetics and thermodynamics driving the degradation of C-aminopyrazoles.

Oxidative Degradation (The Quinone-Imine Pathway)

The primary vulnerability of 1,4-diphenyl-1H-pyrazol-3-amine lies in the electron-rich nature of the C3-amine. C-aminopyrazoles are notoriously sensitive to oxidative conditions, which readily trigger competing pathways including overoxidation, ring degradation, and cleavage[1].

Causality of Oxidation: The N1-phenyl ring donates electron density into the pyrazole system, further elevating the highest occupied molecular orbital (HOMO) of the exocyclic amine. Upon exposure to atmospheric oxygen, trace transition metals, or reactive oxygen species (ROS), the amine undergoes a single-electron transfer (SET) to form a radical cation. Subsequent proton loss and a second electron transfer yield a highly reactive benzoquinone imine intermediate[2].

Because the C4 position is blocked by a bulky phenyl group, traditional azo-dimerization (homocoupling) is sterically hindered. Instead, the quinone imine intermediate typically undergoes hydrolytic deamination or reacts with surrounding nucleophiles to form complex adducts or dark-colored polymeric species.

Hydrolytic and pH-Dependent Stability

While the pyrazole ring itself is exceptionally resistant to hydrolysis, the protonation state of the amine (typical pKa ~2.5–3.5) dictates its stability in aqueous media. At physiological pH (7.4), the amine is unprotonated and highly susceptible to the oxidative pathways described above. At highly acidic pH (< 2.0), the amine is protonated, which drastically reduces its electron density and temporarily shields it from oxidation, though extreme acidity can eventually catalyze the cleavage of the N1-phenyl bond over prolonged thermal stress.

Oxidative degradation pathway of 1,4-diphenyl-1H-pyrazol-3-amine via quinone imine intermediates.

Experimental Workflows: Self-Validating Stability Profiling

To accurately profile the degradation of 1,4-diphenyl-1H-pyrazol-3-amine, a self-validating forced degradation study must be employed. The protocol below ensures mass balance —meaning the molar loss of the parent compound must equal the molar gain of the degradation products. If mass balance is not achieved, it indicates the formation of volatile compounds or insoluble polymers that evade standard chromatographic detection.

Step-by-Step Forced Degradation Protocol

Step 1: Stock Solution Preparation

-

Action: Dissolve 1,4-diphenyl-1H-pyrazol-3-amine in HPLC-grade Methanol to a concentration of 1.0 mg/mL.

-

Causality: Methanol acts as a universal co-solvent, ensuring the highly lipophilic 1,4-diphenyl core remains fully solvated during aqueous stress testing, preventing precipitation which would skew kinetic degradation rates.

Step 2: Stress Application (Parallel Workflows)

-

Oxidative Stress: Combine 1 mL stock with 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours. (3% H₂O₂ provides sufficient oxidative stress without causing untrackable, instantaneous sample combustion).

-

Hydrolytic Stress (Acid/Base): Combine 1 mL stock with 1 mL of 0.1 M HCl (Acidic) or 0.1 M NaOH (Basic). Incubate at 60°C for 7 days.

-

Photolytic Stress: Expose 1 mL stock in a quartz vial to UV-Vis light (1.2 million lux-hours and 200 watt-hours/m²).

Step 3: Quenching (Critical for Self-Validation)

-

Action: Immediately neutralize acid/base samples with equivalent counter-titrants. For oxidative samples, add 100 µL of 0.1 M Sodium Thiosulfate ( Na2S2O3 ).

-

Causality: Quenching instantly halts the degradation kinetics. Without thiosulfate, H₂O₂ will continue to oxidize the sample inside the HPLC autosampler, leading to non-reproducible, time-skewed artifacts.

Step 4: Orthogonal Analysis

-

Action: Analyze quenched samples using HPLC-DAD (Diode Array Detector) coupled with LC-ESI-MS.

-

Causality: DAD allows for precise quantification at the compound's isosbestic point to calculate mass balance, while ESI-MS provides the molecular weights of the degradants (e.g., +16 Da for N-oxides, or complex masses for quinone-imine adducts) to confirm the specific degradation pathway.

Self-validating forced degradation workflow ensuring mass balance and orthogonal verification.

Quantitative Stability Matrix

The following table summarizes the anticipated degradation profile of 1,4-diphenyl-1H-pyrazol-3-amine based on the chemical behavior of homologous aminopyrazole systems.

| Stress Condition | Reagent / Environment | Temp / Time | Expected Parent Loss (%) | Primary Degradation Pathway |

| Oxidative | 3% H2O2 | 25°C / 24h | > 45% | Radical cation formation → Quinone imine → Polymerization (Solution turns yellow/brown). |

| Acidic Hydrolysis | 0.1 M HCl | 60°C / 7 Days | < 5% | Highly stable. Amine protonation protects against oxidation. |

| Basic Hydrolysis | 0.1 M NaOH | 60°C / 7 Days | 10 - 15% | Moderate stability. Unprotonated amine is susceptible to trace ambient oxidation. |

| Photolytic | UV-Vis (ICH Q1B) | 25°C / 1.2M lux-h | 20 - 30% | Photo-oxidation and homolytic N-C cleavage. |

| Thermal (Solid) | Ambient Air | 80°C / 14 Days | < 2% | Stable in solid state; crystal lattice restricts oxygen permeation. |

Strategies for Stabilization in Drug Development

To mitigate the inherent oxidative liability of the 1,4-diphenyl-1H-pyrazol-3-amine scaffold during biological assays or formulation, the following strategies should be implemented:

-

Antioxidant Excipients: The addition of free-radical scavengers such as Butylated Hydroxytoluene (BHT) or metal chelators like EDTA (to sequester trace Fe2+/Cu2+ ) effectively interrupts the single-electron transfer initiation step.

-

pH Modulation: Formulating the compound in slightly acidic buffers (pH 4.0 - 5.0) ensures partial protonation of the C3-amine, drastically reducing its nucleophilicity and susceptibility to oxidation without causing hydrolytic cleavage of the pyrazole core.

-

Inert Atmosphere Processing: For long-term storage of stock solutions (e.g., in DMSO for high-throughput screening), solutions must be sparged with Argon or Nitrogen and stored in amber vials at -20°C to prevent photo-oxidation and auto-oxidation.

References

-

Liu, L., et al. "Electrochemical Homocoupling of C-Amino Pyrazole for Sustainable Synthesis of Azo-Linked Tetracyclic Insensitive Energetic Materials." ACS Sustainable Chemistry & Engineering, American Chemical Society, 2026. [Link]

-

Surmont, R., et al. "Synthesis of 3-Amino-4-fluoropyrazoles." The Journal of Organic Chemistry, vol. 76, no. 10, American Chemical Society, 2011, pp. 4105–4111. [Link]

-

Athamneh, K., et al. "Efficient degradation of various emerging pollutants by wild type and evolved fungal DyP4 peroxidases." PLOS ONE, vol. 17, no. 1, Public Library of Science, 2022. [Link]

Synthesis of "1,4-Diphenyl-1H-pyrazol-3-amine" from starting materials

Application Note: Modular Synthesis of 1,4-Diphenyl-1H-pyrazol-3-amine via a Three-Step Scaffold-Hopping Strategy

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

The 3-aminopyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., p38 MAPK and MK2 inhibitors) due to its excellent hydrogen-bonding capabilities and favorable physicochemical profile[1]. While linear, multi-component reactions can construct heavily substituted pyrazoles, drug discovery programs prioritize modular synthesis to enable rapid scaffold hopping and structure-activity relationship (SAR) exploration[2].

To synthesize 1,4-Diphenyl-1H-pyrazol-3-amine , we employ a highly reliable, three-step divergent approach:

-

Regioselective Cyclocondensation: Establishing the 1-phenyl-3-aminopyrazole core.

-

Electrophilic Bromination: Installing an orthogonal cross-coupling handle at the C4 position.

-

Suzuki-Miyaura Cross-Coupling: Modularly installing the C4-phenyl group.

This methodology ensures high regiocontrol, utilizes scalable microwave-assisted conditions, and provides self-validating analytical checkpoints at every stage[2].

Mechanistic Causality (E-E-A-T)

Step 1: Kinetically Controlled Regioselectivity

The condensation of phenylhydrazine with α,β -unsaturated nitriles (like 3-methoxyacrylonitrile) can theoretically yield either the 3-amino or 5-aminopyrazole regioisomer[3]. To exclusively obtain the 3-amino architecture, the reaction is driven under strongly basic conditions (excess NaOEt). The base neutralizes the hydrazine hydrochloride salt and ensures the reaction is kinetically controlled. The highly nucleophilic primary amine ( −NH2 ) of phenylhydrazine executes a Michael-type addition onto the β -carbon of 3-methoxyacrylonitrile. Subsequent elimination of methanol is followed by the intramolecular cyclization of the secondary amine onto the nitrile carbon, exclusively yielding 1-phenyl-1H-pyrazol-3-amine[2].

Step 2: Synergistic Electrophilic Activation

Halogenation of the pyrazole core is highly predictable. The N1-phenyl group and the C3-amino group act as strong electron-donating groups (via resonance and inductive effects). This synergistically increases the electron density at the C4 position, making it the most nucleophilic site on the ring. Consequently, treatment with N-Bromosuccinimide (NBS) results in rapid, site-specific electrophilic aromatic substitution to yield 4-bromo-1-phenyl-1H-pyrazol-3-amine[2].

Step 3: Sterically Tolerant Cross-Coupling

The final step utilizes a Suzuki-Miyaura cross-coupling to install the C4-phenyl ring. The use of a robust Pd(II) precatalyst ( PdCl2(PPh3)2 ) is critical here; the bulky triphenylphosphine ligands facilitate the oxidative addition into the C-Br bond despite the steric hindrance of the adjacent C3-amino group. An aqueous base ( K2CO3 ) is employed to form the reactive boronate complex, driving the transmetalation step forward[1].

Synthetic Workflow Visualization

Figure 1: Three-step modular synthesis workflow for 1,4-Diphenyl-1H-pyrazol-3-amine.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-1H-pyrazol-3-amine

-

Preparation: In a 10 mL microwave vial, suspend phenylhydrazine hydrochloride (1.0 mmol, 144.6 mg) and 3-methoxyacrylonitrile (2.0 mmol, 166.2 mg) in anhydrous ethanol (5.0 mL).

-

Base Addition: Add a solution of sodium ethoxide (21 wt% in EtOH, 3.0 mmol, ~1.1 mL). Seal the vial with a crimp cap.

-

Reaction: Irradiate the mixture in a microwave reactor at 150 °C for 1 hour.

-

Workup: Evaporate the solvent in vacuo. Partition the residue between Ethyl Acetate (15 mL) and distilled water (10 mL). Extract the aqueous layer with EtOAc (2 × 10 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc, 3:1 v/v).

Protocol B: Synthesis of 4-Bromo-1-phenyl-1H-pyrazol-3-amine

-

Preparation: Dissolve the purified 1-phenyl-1H-pyrazol-3-amine (1.0 mmol, 159.2 mg) in anhydrous THF (5.0 mL) in a microwave vial.

-

Halogenation: Add N-Bromosuccinimide (NBS) (1.0 mmol, 178.0 mg) in one portion. Seal the vial.

-

Reaction: Irradiate at 150 °C for 1.5 hours (Alternatively, stir at room temperature for 16 hours in the dark).

-

Workup: Remove THF in vacuo. Resuspend the crude mixture in EtOAc (15 mL) and filter through a short pad of Celite to remove succinimide byproducts.

-

Purification: Concentrate the filtrate and purify via column chromatography (Hexanes:EtOAc, 4:1 v/v) to isolate the brominated intermediate.

Protocol C: Synthesis of 1,4-Diphenyl-1H-pyrazol-3-amine

-

Preparation: In a microwave vial, combine 4-bromo-1-phenyl-1H-pyrazol-3-amine (1.0 mmol, 238.1 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and K2CO3 (2.0 mmol, 276.4 mg).

-

Solvent & Catalyst: Add a degassed solvent mixture of Isopropanol:Water (4:1 v/v, 5.0 mL). Add PdCl2(PPh3)2 (0.1 mmol, 70.2 mg). Purge the vial with N2 for 5 minutes and seal.

-

Reaction: Irradiate at 150 °C for 2 hours.

-

Workup: Dilute the mixture with EtOAc (20 mL) and filter through Celite to remove palladium black. Wash the organic layer with brine (10 mL), dry over Na2SO4 , and concentrate.

-

Purification: Purify via silica gel chromatography (Hexanes:EtOAc gradient) to yield the final product.

Quantitative Data & Self-Validating Checkpoints

To ensure the trustworthiness of the synthesis, validate each intermediate against the expected analytical markers before proceeding to the next step.

| Step | Target Compound | Expected Yield | MW ( g/mol ) | Self-Validating Analytical Checkpoints |

| 1 | 1-Phenyl-1H-pyrazol-3-amine | 85 – 90% | 159.19 | 1 H NMR: Distinct doublets for pyrazole C4-H (~5.8 ppm) and C5-H (~7.6 ppm).TLC: Highly UV-active spot. |

| 2 | 4-Bromo-1-phenyl-1H-pyrazol-3-amine | 80 – 85% | 238.08 | MS: Isotopic doublet at m/z 238/240 (1:1 ratio) confirming mono-bromination. 1 H NMR: Loss of C4-H doublet; C5-H collapses to a singlet (~7.8 ppm). |

| 3 | 1,4-Diphenyl-1H-pyrazol-3-amine | 55 – 70% | 235.29 | MS: [M+H] + at m/z 236.1. 1 H NMR: Integration shows 10 aromatic protons (two distinct phenyl rings) and 1 pyrazole C5-H singlet. |

Troubleshooting Note: If Step 3 yields significant amounts of debrominated starting material (1-phenyl-1H-pyrazol-3-amine), ensure rigorous degassing of the Isopropanol/Water mixture prior to catalyst addition, as oxygen promotes protodeboronation of the boronic acid.

References

-

Bagley, M. C., Baashen, M., Chuckowree, I., Dwyer, J. E., Kipling, D., & Davis, T. (2015). "Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells." Pharmaceuticals, 8(2), 257-276. URL: [Link]

-

Fichez, J., Busca, P., & Prestat, G. (2020). "Recent advances in aminopyrazoles synthesis and functionalization." Tetrahedron, 76(51), 131659. URL: [Link]

Sources

- 1. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells [mdpi.com]

- 3. societachimica.it [societachimica.it]

Application Notes and Protocols: Synthesis of 1,4-Diphenyl-1H-pyrazol-3-amine via Knorr Pyrazole Synthesis

Abstract This document provides a comprehensive guide to the synthesis of 1,4-Diphenyl-1H-pyrazol-3-amine, a valuable heterocyclic scaffold for drug discovery and development. The protocol leverages the Knorr pyrazole synthesis, a robust and versatile cyclocondensation reaction.[1][2] Specifically, it details the reaction between a substituted hydrazine and a β-ketonitrile, a key variation for producing 3-aminopyrazoles.[3] These compounds are of significant interest as "privileged scaffolds" in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications.[4][5][6] This guide offers an in-depth look at the reaction mechanism, a detailed, step-by-step experimental protocol, characterization data, and expert insights to ensure successful and reproducible synthesis for researchers and scientists.

Introduction: The Significance of 3-Aminopyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs due to its unique chemical properties and ability to engage with biological targets.[4][7] Among pyrazole derivatives, the 3-aminopyrazole motif has emerged as a particularly fruitful scaffold. Its structural arrangement allows it to act as a versatile pharmacophore, forming critical hydrogen bonds and other non-covalent interactions within enzyme active sites. This has led to the successful development of a wide array of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy.[3][5]

The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and highly reliable method for constructing the pyrazole ring.[1] The classic reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][8] However, its true versatility is demonstrated in its modifications. For the synthesis of 3-aminopyrazoles, the use of a β-ketonitrile in place of a 1,3-dicarbonyl is the preferred and most efficient route. This approach provides direct access to the desired amino-functionalized core, making it an indispensable tool for building libraries of novel drug candidates.

This application note focuses on the synthesis of a specific, highly functionalized derivative, 1,4-Diphenyl-1H-pyrazol-3-amine, providing a model protocol that can be adapted by researchers in the field.

Reaction Mechanism and Scientific Rationale

The synthesis of 1,4-Diphenyl-1H-pyrazol-3-amine is achieved through the acid-catalyzed condensation of Phenylhydrazine with α-Benzoylphenylacetonitrile (also known as 3-oxo-2,3-diphenylpropanenitrile). The mechanism proceeds through two key stages: the formation of a hydrazone intermediate and subsequent intramolecular cyclization.

Causality Behind the Mechanism:

-

Acid Catalysis: The reaction is typically catalyzed by a protic acid, such as acetic acid. The acid protonates the carbonyl oxygen of the β-ketonitrile, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[2][9]

-

Hydrazone Formation: The terminal, more nucleophilic nitrogen of phenylhydrazine attacks the activated carbonyl carbon. This is followed by dehydration (loss of a water molecule) to form a stable hydrazone intermediate.[10][11]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This key step forms the five-membered heterocyclic ring.

-

Tautomerization: A final proton transfer (tautomerization) results in the formation of the aromatic 3-aminopyrazole ring, which is the thermodynamically stable product.

The regioselectivity, which determines the final substitution pattern, is governed by the initial attack on the more electrophilic carbonyl group over the nitrile, and the subsequent cyclization.[3][10]

Caption: Reaction mechanism for the Knorr synthesis of 1,4-Diphenyl-1H-pyrazol-3-amine.

Detailed Experimental Protocol

This protocol provides a self-validating methodology for the synthesis, purification, and characterization of the target compound.

3.1 Materials, Reagents, and Equipment

-

Reagents: α-Benzoylphenylacetonitrile (≥97%), Phenylhydrazine (≥97%, freshly distilled recommended), Glacial Acetic Acid (ACS grade), Ethanol (200 proof), Ethyl Acetate (ACS grade), Hexanes (ACS grade).

-

Equipment: Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate, Buchner funnel and flask, oil bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), standard glassware.

Safety Precaution: Hydrazine and its derivatives, like phenylhydrazine, are toxic and potential carcinogens. Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

3.2 Reagent Data and Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Rationale and Field Insights |

| α-Benzoylphenylacetonitrile | 221.26 | 1.0 | 10.0 | 2.21 g | The limiting reagent that defines the theoretical yield. |

| Phenylhydrazine | 108.14 | 1.05 | 10.5 | 1.14 g (1.04 mL) | A slight excess ensures complete consumption of the limiting reagent. Use of freshly distilled, colorless phenylhydrazine is crucial to avoid side products and improve yield.[12] |

| Glacial Acetic Acid | 60.05 | Catalytic | ~1.0 | ~0.06 mL (2-3 drops) | Serves as the acid catalyst to activate the carbonyl group. An excessive amount can lead to side reactions.[11] |

| Ethanol | 46.07 | Solvent | - | 30 mL | A common, effective solvent that readily dissolves the reactants and facilitates reaction at reflux temperature. |

3.3 Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add α-benzoylphenylacetonitrile (2.21 g, 10.0 mmol) and ethanol (30 mL). Stir the mixture at room temperature until all solids are dissolved.

-

Reagent Addition: In a fume hood, carefully add phenylhydrazine (1.04 mL, 10.5 mmol) to the flask, followed by glacial acetic acid (2-3 drops).

-

Reaction Conditions: Attach a reflux condenser to the flask and place the setup in a pre-heated oil bath. Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase of 30% ethyl acetate in hexanes). Spot the starting material and the reaction mixture. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting ketone.

-

Isolation: Once the reaction is complete, remove the flask from the oil bath and allow it to cool slowly to room temperature. A precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Work-up: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.

-

Drying: Allow the product to air dry on the funnel for 15-20 minutes, then transfer the crude solid to a watch glass to dry completely.

3.4 Purification

-

Recrystallization: The crude product can be purified by recrystallization from a minimal amount of hot ethanol. Dissolve the solid in boiling ethanol, and if necessary, filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization of the pure product. Filter, wash with a small amount of cold ethanol, and dry to a constant weight.

Caption: Experimental workflow for the synthesis of 1,4-Diphenyl-1H-pyrazol-3-amine.

Characterization and Product Validation

To confirm the identity and purity of the synthesized 1,4-Diphenyl-1H-pyrazol-3-amine, a combination of analytical techniques should be employed. This validation is critical for a self-validating protocol.

| Analysis Technique | Expected Outcome / Data | Purpose |

| Appearance | White to off-white crystalline solid | Initial qualitative assessment. |

| Melting Point | A sharp melting range (e.g., 1-2 °C span) | A narrow range indicates high purity. |

| TLC | Single spot with Rf distinct from starting materials | Confirms reaction completion and purity. |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.5-9.0 (s, 1H, pyrazole C5-H), δ ~7.0-8.0 (m, 15H, aromatic-H), δ ~5.5 (s, 2H, -NH₂) | Structural elucidation and confirmation of proton environments.[13] |

| ¹³C NMR (100 MHz, DMSO-d₆) | Signals corresponding to aromatic carbons and pyrazole ring carbons. | Confirms the carbon skeleton of the molecule. |

| Mass Spec. (ESI+) | m/z = 298.13 [(M+H)⁺] for C₂₁H₁₇N₃ | Confirms the molecular weight of the target compound. |

Troubleshooting and Field-Proven Insights

| Potential Issue | Likely Cause(s) | Suggested Solution |

| Low or No Yield | - Inactive (oxidized) phenylhydrazine.- Insufficient heating or reaction time.- Incorrect stoichiometry. | - Use freshly distilled, colorless phenylhydrazine.- Ensure the reaction is at a steady reflux and monitor by TLC until the limiting reagent is consumed.- Accurately weigh all reagents. |

| Oily Product / Fails to Crystallize | - Presence of impurities.- Incomplete reaction. | - Attempt to triturate the oil with a cold solvent like diethyl ether or hexanes to induce solidification.- If trituration fails, purify the crude oil using silica gel column chromatography.- Re-run the reaction ensuring complete consumption of starting materials. |

| Product is Colored (Yellow/Brown) | - Impurities from oxidized phenylhydrazine.- Side products from excessive heating. | - Perform the recommended recrystallization step. A charcoal treatment during recrystallization can sometimes remove colored impurities. |

Conclusion

The Knorr pyrazole synthesis remains a powerful and efficient method for accessing medicinally relevant heterocyclic cores. The protocol detailed herein for the synthesis of 1,4-Diphenyl-1H-pyrazol-3-amine provides a reliable and reproducible pathway for researchers. By understanding the underlying mechanism and paying close attention to reagent quality and reaction monitoring, scientists can successfully synthesize this and related 3-aminopyrazole derivatives, facilitating further research in drug discovery and development.

References

-

Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]

-

Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

-

Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC (National Center for Biotechnology Information). Available at: [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

-

Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. ACS Publications - Journal of Medicinal Chemistry. Available at: [Link]

-

3APs as anti-infective agents. The 3-aminopyrazole portion is highlighted in red. ResearchGate. Available at: [Link]

-

Knorr Pyrazole Synthesis. YouTube. Available at: [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC (National Center for Biotechnology Information). Available at: [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC (National Center for Biotechnology Information). Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

-

Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC (National Center for Biotechnology Information). Available at: [Link]

-

Full article: Synthesis of the 3,5-diphenyl-1H-pyrazole and cytogenetic and oxidative alterations after exposure of cultured human whole blood cells. Taylor & Francis Online. Available at: [Link]

-

Chemistry and biological properties of pyrazole derivatives: a review. World Journal of Pharmaceutical Research. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. name-reaction.com [name-reaction.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. jk-sci.com [jk-sci.com]

- 9. youtube.com [youtube.com]

- 10. rsc.org [rsc.org]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Regioselective C-4 Formylation of Pyrazoles via the Vilsmeier-Haack Reaction

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Pyrazoles are privileged scaffolds in medicinal chemistry, featured prominently in blockbuster therapeutics such as Celecoxib and Ruxolitinib. Functionalizing the pyrazole core is a critical step in drug discovery, with C-4 formylation serving as a highly versatile gateway to reductive aminations, Knoevenagel condensations, and complex cross-coupling reactions[1].

The Vilsmeier-Haack (VH) reaction is the premier methodology for introducing a formyl group (-CHO) at the C-4 position of the pyrazole ring. The regioselectivity of this reaction is strictly governed by the electronic distribution within the heterocycle. The N-2 atom is basic and reacts with electrophiles, while the N-1 atom is generally unreactive unless deprotonated. The combined electronic influence of these two nitrogen atoms significantly reduces the charge density at the C-3 and C-5 positions. Consequently, the C-4 position is exposed as the most electron-rich site, making it highly susceptible to electrophilic attack[2].

Mechanistic Workflow

The reaction relies on the in situ generation of the Vilsmeier-Haack reagent—a highly reactive chloroiminium ion—formed by the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-rich pyrazole attacks this electrophilic species, forming a resonance-stabilized iminium intermediate. Subsequent aqueous basic workup hydrolyzes the iminium salt to yield the final pyrazole-4-carboxaldehyde[2].

Mechanistic workflow of the Vilsmeier-Haack formylation of pyrazoles.

Optimization & Quantitative Data

Reaction conditions must be carefully tuned based on the electronic nature of the pyrazole substituents. While electron-donating groups facilitate the reaction at lower temperatures, electron-withdrawing groups (e.g., halogens) deactivate the ring, requiring elevated temperatures and a significant excess of reagents to drive conversion[3].

Table 1 summarizes the optimization of VH formylation for a deactivated substrate (5-chloro-1-methyl-3-propyl-1H-pyrazole), demonstrating the necessity of reagent excess and thermal activation to achieve optimal yields[4].

Table 1. Optimization of Vilsmeier-Haack Formylation for Deactivated Pyrazoles (Data adapted from the formylation of 5-chloro-1-methyl-3-propyl-1H-pyrazole)[4]

| Entry | Pyrazole : DMF : POCl₃ (Molar Ratio) | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

| 1 | 1 : 2 : 2 | 70 | 7 | 0 | 0 |

| 2 | 1 : 2 : 2 | 120 | 2 | 45 | 32 |

| 3 | 1 : 5 : 2 | 120 | 2 | 70 | 55 |

| 4 | 1 : 6 : 4 | 120 | 1 | 100 | 67 |

| 5 | 1 : 6 : 4 | 120 | 2 | 100 | 67 |

Insight: Increasing the DMF ratio ensures homogeneity and solvates the released hydrogen chloride, while excess POCl₃ maximizes the concentration of the active chloroiminium ion[4].

Validated Step-by-Step Protocol

Safety Directive: POCl₃ is highly corrosive, toxic, and reacts violently with water. Perform all operations in a fume hood using rigorously flame-dried glassware and anhydrous conditions.

Phase 1: Generation of the Vilsmeier Reagent

-

Setup: Charge a flame-dried round-bottom flask with anhydrous DMF (6.0 equiv.) under an inert argon or nitrogen atmosphere. Causality: Using DMF in excess allows it to act as both the formylating reactant and the solvent, ensuring reaction homogeneity[4].

-

Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C.

-

Activation: Add POCl₃ (4.0 equiv.) dropwise over 15–30 minutes via a syringe or addition funnel. Causality: The formation of the chloroiminium salt is highly exothermic. Dropwise addition at low temperatures prevents thermal decomposition and polymerization of the reagent[3].

-

Maturation: Stir the mixture for 15 minutes at 0–5 °C until a viscous, pale-yellowish complex forms.

Phase 2: Substrate Addition & Formylation

-

Addition: Dissolve the pyrazole substrate (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent[3].

-

Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 120 °C. Causality: While highly electron-rich pyrazoles may react at room temperature, deactivated pyrazoles require high thermal energy to drive the electrophilic aromatic substitution to completion[4].

-

Monitoring: Stir at 120 °C for 1–2 hours. Monitor the reaction progression via TLC (e.g., Hexane/Ethyl Acetate).

Phase 3: Hydrolysis and Isolation

-

Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice. Causality: This safely quenches unreacted POCl₃ and initiates the hydrolysis of the iminium intermediate into the target aldehyde[2].

-

Neutralization: Neutralize the aqueous mixture slowly with a saturated Na₂CO₃ solution until pH ~7 is reached. Causality: Neutralization with a mild base prevents the newly formed formyl group from undergoing base-catalyzed degradation, which frequently occurs if strong bases like NaOH are used[3],[4].

-

Extraction: Extract the aqueous layer with chloroform or dichloromethane (3×). Troubleshooting: If an emulsion forms, saturate the aqueous layer with NaCl (brine). This decreases the polarity of the aqueous phase and forces the organic product into the organic layer[3].

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography.

Quality Control & Analytical Validation

To ensure the self-validating nature of this protocol, the isolated product must be analytically verified against the following benchmarks:

-

TLC Validation: The target pyrazole-4-carboxaldehyde will appear as a distinct, highly UV-active spot that is generally more polar than the starting pyrazole.

-

FT-IR Spectroscopy: Confirm the presence of a strong, sharp C=O stretching band at approximately 1670–1690 cm⁻¹ , indicating successful formylation.

-

¹H-NMR Spectroscopy: The defining hallmark of a successful C-4 formylation is the appearance of a distinct aldehydic proton singlet shifted far downfield, typically between δ 9.5 and 10.0 ppm .

Sources

Application Note: High-Throughput Screening Assays for 1,4-Diphenyl-1H-pyrazol-3-amine Derivatives Targeting RIPK1 Kinase

Introduction & Scientific Rationale

The 1,4-diphenyl-1H-pyrazol-3-amine scaffold has recently emerged as a highly privileged chemotype for the development of Type II kinase inhibitors. Recent structural optimization campaigns have demonstrated that derivatives of this scaffold—originally derived from clinical-stage FGFR inhibitors—exhibit profound, low-nanomolar selectivity for Receptor-Interacting Protein Kinase 1 (RIPK1) [1].

RIPK1 is a central signaling node in necroptosis, a highly regulated form of caspase-independent cell death. Aberrant RIPK1 activation drives severe inflammatory pathologies, including Systemic Inflammatory Response Syndrome (SIRS) and Inflammatory Bowel Disease (IBD) [1].

The Causality Behind the Assay Design

Screening highly conjugated aromatic systems like 1,4-diphenyl pyrazoles presents specific biochemical challenges. These compounds frequently exhibit intrinsic auto-fluorescence, which can lead to high false-discovery rates in standard fluorescence intensity (FI) assays. To circumvent this, the primary screening protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . By introducing a time delay (typically 50–100 µs) between excitation and emission reading, short-lived compound auto-fluorescence decays, isolating the long-lived FRET signal of the Europium fluorophore.

Furthermore, because 1H-pyrazol-3-amine derivatives predominantly act as Type II inhibitors (binding the inactive "DFG-out" conformation of the kinase), the assay incorporates an extended enzyme-compound pre-incubation step. This is a critical self-validating parameter; failing to account for the slow-binding kinetics of Type II inhibitors will result in artificially right-shifted IC₅₀ values.

HTS Workflow & Assay Cascade

Fig 1: HTS cascade for 1,4-diphenyl-1H-pyrazol-3-amine derivatives targeting RIPK1.

Primary Protocol: TR-FRET RIPK1 Kinase Assay

This homogeneous assay measures the phosphorylation of a biotinylated peptide substrate by recombinant RIPK1.

Reagents & Materials

-

Enzyme: Recombinant Human RIPK1 (aa 1-327), GST-tagged.

-

Substrate: Biotinylated MBP (Myelin Basic Protein) peptide.

-

Detection: Europium-anti-phospho-MBP antibody (Donor) and Streptavidin-XL665 (Acceptor).

-

Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

-

Plates: 384-well low-volume, white microplates (Corning).

Step-by-Step Methodology

-

Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of 1,4-diphenyl-1H-pyrazol-3-amine derivatives (in 100% DMSO) into the 384-well plate. Include Necrostatin-1 or AZD4547 as positive control reference inhibitors [1].

-

Enzyme Addition: Add 5 µL of 2X RIPK1 enzyme solution (final concentration: 5 nM) to all wells except the "No Enzyme" background controls.

-

Pre-Incubation (Critical Step): Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (RT) for 60 minutes . Rationale: This extended pre-incubation is mandatory to allow the slow-binding Type II pyrazole derivatives to fully occupy the allosteric pocket.

-

Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix (final concentrations: 100 nM Biotin-MBP, 10 µM ATP). The ATP concentration should be kept near its apparent Kₘ to maximize sensitivity to competitive and non-competitive inhibitors.

-

Kinase Reaction: Incubate for 90 minutes at RT.

-

Detection: Add 10 µL of 2X Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), Eu-anti-phospho antibody (1 nM final), and SA-XL665 (20 nM final).

-

Readout: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665 nm / 615 nm).

Secondary Protocol: TSZ-Induced Necroptosis in HT-29 Cells

To validate that the biochemical inhibition translates to cellular efficacy, hits are advanced to a phenotypic necroptosis rescue assay using the HT-29 human colorectal adenocarcinoma cell line [1].

The Causality of the TSZ Model

HT-29 cells will not undergo necroptosis simply upon exposure to TNF-α. To force the cells into the necroptotic pathway, they must be treated with a "TSZ" cocktail: T NF-α (death receptor ligand), S mac mimetic (e.g., BV6, to degrade cIAPs and prevent survival signaling), and z -VAD-FMK (a pan-caspase inhibitor). Rationale: If z-VAD-FMK is omitted, the cells will default to apoptosis, rendering the RIPK1-targeted pyrazole derivatives seemingly ineffective. This cocktail ensures the assay is self-validating for necroptosis.

Step-by-Step Methodology

-

Cell Seeding: Seed HT-29 cells at 5,000 cells/well in 30 µL of McCoy's 5A medium (supplemented with 10% FBS) in a 384-well clear-bottom white plate. Incubate overnight at 37°C, 5% CO₂.

-

Compound Pre-treatment: Dispense pyrazole derivatives (10-point dose-response) using acoustic dispensing. Incubate for 1 hour at 37°C.

-

TSZ Induction: Add 10 µL of 4X TSZ cocktail to achieve final concentrations of 20 ng/mL TNF-α, 1 µM BV6, and 20 µM z-VAD-FMK.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Viability Readout: Equilibrate plates to RT for 30 minutes. Add 20 µL of CellTiter-Glo® Reagent (Promega) to measure intracellular ATP as a proxy for cell viability. Shake for 2 minutes, incubate for 10 minutes at RT, and read luminescence.

Data Presentation & Quality Control

A robust HTS campaign requires strict quality control. The Z'-factor must be calculated for every plate using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. A Z'-factor > 0.6 indicates an excellent assay.

Table 1: Representative Quantitative Screening Data for Pyrazole Derivatives

| Compound ID | Scaffold Type | RIPK1 IC₅₀ (nM) | HT-29 Necroptosis EC₅₀ (nM) | TR-FRET Z'-Factor | Viability Assay Z'-Factor |

| AZD4547 | Reference Pyrazole | 11.6 | 25.4 | 0.82 | 0.75 |

| Necrostatin-1 | Standard Control | 18.5 | 45.0 | 0.85 | 0.78 |

| Derivative 44 | 1,4-Diphenyl-1H-pyrazol | 3.2 | 8.1 | 0.81 | 0.76 |

| Derivative 12 | 1,4-Diphenyl-1H-pyrazol | >10,000 | >10,000 | 0.83 | 0.74 |

Note: Derivative 44 represents a highly optimized 1,4-diphenyl-1H-pyrazol-3-amine structure demonstrating low nanomolar potency and excellent cellular translation [1].

References

-

Title: Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

Application Notes and Protocols for 1,4-Diphenyl-1H-pyrazol-3-amine in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] In oncology, pyrazole derivatives have garnered significant interest due to their potential to modulate key signaling pathways implicated in cancer progression.[2][3] These compounds have been investigated as inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[4][5] The structural versatility of the pyrazole ring allows for the synthesis of diverse libraries of compounds, enabling the exploration of structure-activity relationships to identify potent and selective anticancer agents.[2][6]

This guide focuses on 1,4-Diphenyl-1H-pyrazol-3-amine , a member of the diphenyl pyrazole class of compounds. While direct and extensive studies on this specific molecule are emerging, its structural similarity to other biologically active diphenyl pyrazoles suggests a strong potential for anticancer activity. Notably, derivatives of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline have demonstrated potent inhibitory effects on CDK2, a key regulator of cell cycle progression.[7] This document, therefore, provides a comprehensive framework for investigating the anticancer properties of 1,4-Diphenyl-1H-pyrazol-3-amine, with a focus on its potential role as a CDK2 inhibitor. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to rigorously assess the compound's efficacy and elucidate its mechanism of action in cancer cell lines.

Hypothesized Mechanism of Action: Targeting the Cell Cycle through CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) plays a pivotal role in the regulation of the cell cycle, particularly at the G1/S transition.[8] The activity of CDK2 is dependent on its association with regulatory subunits, primarily cyclin E and cyclin A. The CDK2/cyclin E complex is instrumental for the initiation of DNA replication, while the CDK2/cyclin A complex is required for the progression through the S phase.[8] In many cancers, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation. Therefore, the inhibition of CDK2 presents a promising therapeutic strategy.

We hypothesize that 1,4-Diphenyl-1H-pyrazol-3-amine may act as an ATP-competitive inhibitor of CDK2. By binding to the ATP-binding pocket of the kinase, the compound would prevent the phosphorylation of key substrates, such as the retinoblastoma protein (pRb). This inhibition would lead to a cell cycle arrest at the G1/S checkpoint, thereby halting proliferation and potentially inducing apoptosis.

Figure 1: Hypothesized mechanism of action of 1,4-Diphenyl-1H-pyrazol-3-amine as a CDK2 inhibitor, leading to G1/S cell cycle arrest.

Experimental Protocols

The following protocols provide a systematic approach to evaluating the anticancer effects of 1,4-Diphenyl-1H-pyrazol-3-amine.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of 1,4-Diphenyl-1H-pyrazol-3-amine on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

1,4-Diphenyl-1H-pyrazol-3-amine (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of 1,4-Diphenyl-1H-pyrazol-3-amine in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

| Cell Line | Compound | IC50 (µM) |

| MCF-7 | 1,4-Diphenyl-1H-pyrazol-3-amine | To be determined |

| HCT116 | 1,4-Diphenyl-1H-pyrazol-3-amine | To be determined |

| A549 | 1,4-Diphenyl-1H-pyrazol-3-amine | To be determined |

| Table 1: Template for summarizing IC50 values of 1,4-Diphenyl-1H-pyrazol-3-amine in various cancer cell lines. |

Apoptosis Assay (Annexin V/PI Staining)

Purpose: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Cancer cell lines

-

1,4-Diphenyl-1H-pyrazol-3-amine

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with 1,4-Diphenyl-1H-pyrazol-3-amine at concentrations around the determined IC50 for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

Purpose: To investigate the effect of 1,4-Diphenyl-1H-pyrazol-3-amine on cell cycle progression.

Principle: The DNA content of cells changes as they progress through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[10]

Materials:

-

Cancer cell lines

-

1,4-Diphenyl-1H-pyrazol-3-amine

-

Cold 70% ethanol

-

PI/RNase staining buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

Western Blot Analysis

Purpose: To validate the molecular target and elucidate the mechanism of action of 1,4-Diphenyl-1H-pyrazol-3-amine.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Materials:

-

Cancer cell lines

-

1,4-Diphenyl-1H-pyrazol-3-amine

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CDK2, anti-phospho-Rb, anti-p27, anti-Bax, anti-Bcl-2, anti-p53, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with 1,4-Diphenyl-1H-pyrazol-3-amine for the desired time. Lyse the cells in ice-cold lysis buffer.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[11]

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.[4]

-

Protein Transfer: Transfer the separated proteins to a membrane.[11]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: Add ECL detection reagent and visualize the protein bands using an imaging system.

Data Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., GAPDH or β-actin).

Figure 2: A comprehensive workflow for the in vitro evaluation of 1,4-Diphenyl-1H-pyrazol-3-amine in cancer cell lines.

Conclusion and Future Directions

This guide provides a robust framework for the initial investigation of 1,4-Diphenyl-1H-pyrazol-3-amine as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, and by probing its molecular targets through Western blotting, researchers can gain valuable insights into its therapeutic potential. The hypothesized mechanism of CDK2 inhibition serves as a starting point for more detailed mechanistic studies. Future work should focus on confirming the direct inhibition of CDK2 through in vitro kinase assays and exploring the broader effects of the compound on other cancer-related signaling pathways. Ultimately, promising in vitro results will pave the way for preclinical in vivo studies to assess the compound's efficacy and safety in animal models of cancer.

References

-

Atef, H., Mohamed, M. F. A., Hassan, H. A., & Abuo-Rahma, G. E.-D. A. (n.d.). Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Wiley. Retrieved from [Link]

-

Farag, A. M., Ali, K. A., & Abd-Alla, M. M. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European Journal of Medicinal Chemistry, 45(7), 3097-3103. Retrieved from [Link]

-

Bio-protocol. (2021). In Vitro CDK2/Cyclin A2 and c-Met Activity. Bio-protocol. Retrieved from [Link]

-

Bio-protocol. (n.d.). Anticancer assay (MTT). Bio-protocol. Retrieved from [Link]

-

Calcabrini, A., Meschini, S., Stringaro, A., et al. (2017). Expression of P53, BAX, and BCL-2 in human malignant melanoma and squamous cell carcinoma cells after tea tree oil treatment in vitro. Journal of Cellular Physiology, 232(12), 3469-3478. Retrieved from [Link]

-

Molecules. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

-

Giner, M., et al. (2007). Driving p53 Response to Bax Activation Greatly Enhances Sensitivity to Taxol by Inducing Massive Apoptosis. Neoplasia, 9(10), 827-835. Retrieved from [Link]

-

Molecules. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Retrieved from [Link]

-

Future Medicinal Chemistry. (2024). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of p53 (a) and Bax (b) in B-cell lymphoma cells.... ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells.... ResearchGate. Retrieved from [Link]

-

PubMed. (2012). Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. National Library of Medicine. Retrieved from [Link]

-

Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Retrieved from [Link]

-

Neuroquantology. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)- 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. Neuroquantology. Retrieved from [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Taylor & Francis Online. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. IJPSR. Retrieved from [Link]

-

PubMed. (2016). [Autophagy inhibitor 3-methyladenine enhances the sensitivity of nasopharyngeal carcinoma cells to chemotherapy and radiotherapy]. National Library of Medicine. Retrieved from [Link]

-

PubMed. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. National Library of Medicine. Retrieved from [Link]

-

PubMed. (2013). 3-Methyladenine induces cell death and its interaction with chemotherapeutic drugs is independent of autophagy. National Library of Medicine. Retrieved from [Link]

Sources

- 1. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 2. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. promega.com [promega.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 1,4-Diphenyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic and unresolved inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a well-established and privileged scaffold in medicinal chemistry, forming the core of several commercially successful anti-inflammatory drugs like Celecoxib and Phenylbutazone.[1][2][3]

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[4][5] More recent research has expanded the mechanistic understanding of pyrazole-containing compounds, revealing their interaction with other key inflammatory targets. Notably, derivatives of 1H-pyrazol-3-amine, the same structural class as our topic compound, have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation.[6][7] This discovery opens new avenues for the therapeutic application of pyrazole-based compounds in a range of inflammatory conditions.

This guide provides a comprehensive framework for the pre-clinical evaluation of the anti-inflammatory properties of 1,4-Diphenyl-1H-pyrazol-3-amine , a representative member of this promising class of compounds. The following sections detail a representative synthetic route and a suite of robust in vitro and in vivo protocols designed to elucidate its potential mechanisms of action and therapeutic efficacy.

Representative Synthesis of 1,4-Diphenyl-1H-pyrazol-3-amine

The synthesis of 1,4-disubstituted pyrazoles can be achieved through various established organic chemistry methodologies. A common and effective approach involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the synthesis of 1,4-Diphenyl-1H-pyrazol-3-amine, a plausible route involves the reaction of a β-keto-nitrile with phenylhydrazine.

Reaction Scheme:

A plausible synthetic route for 1,4-Diphenyl-1H-pyrazol-3-amine.

Protocol:

-

Reaction Setup: To a solution of benzoylacetonitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add phenylhydrazine (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 4-8 hours) to ensure complete cyclization and dehydration. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel, to yield the pure 1,4-Diphenyl-1H-pyrazol-3-amine.

Note: This is a representative protocol, and optimization of reaction conditions, including solvent, temperature, and catalysts, may be necessary to achieve the desired yield and purity.

In Vitro Evaluation of Anti-inflammatory Activity

A tiered approach to in vitro testing is recommended to build a comprehensive profile of the compound's anti-inflammatory properties.

Assessment of Cyclooxygenase (COX) Inhibition

The inhibition of COX-1 and COX-2 is a primary mechanism for many anti-inflammatory drugs. A fluorometric or colorimetric assay is a reliable method for initial screening.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay [4][8]

-

Principle: This assay measures the peroxidase activity of the COX-2 enzyme. The conversion of arachidonic acid by COX-2 produces prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase component of the COX enzyme is utilized to detect PGG2.

-

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex™ Red)

-

COX Cofactor (e.g., Hematin)

-

Arachidonic Acid (substrate)

-

Positive Control (e.g., Celecoxib)

-

96-well white opaque microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

-

-

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test compound, 1,4-Diphenyl-1H-pyrazol-3-amine, to the desired concentrations in an appropriate solvent (e.g., DMSO) and then further dilute with COX Assay Buffer.

-

Assay Plate Setup:

-

Enzyme Control: Add COX Assay Buffer and diluted COX-2 enzyme.

-

Inhibitor Wells: Add diluted test compound at various concentrations and diluted COX-2 enzyme.

-

Positive Control: Add a known COX-2 inhibitor (e.g., Celecoxib) and diluted COX-2 enzyme.

-

Solvent Control: If the test compound is dissolved in a solvent like DMSO, include a control with the same final solvent concentration.

-

-

Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix to all wells.

-

Initiation and Measurement: Initiate the reaction by adding the diluted arachidonic acid solution to all wells. Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.

-

-

Data Analysis: Calculate the rate of fluorescence increase (slope) for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Inhibitor Well) / Slope of Enzyme Control] x 100 The IC50 value (the concentration of the compound that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the compound concentration.

Evaluation of Anti-inflammatory Effects in a Cellular Model

The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized model for studying inflammation in vitro. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response.[9][10]

Workflow for Cellular Assays:

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. assaygenie.com [assaygenie.com]

- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 6. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for 1,4-Diphenyl-1H-pyrazol-3-amine in Inflammatory Disease Research

Introduction: A Novel Pyrazole Derivative for Inflammatory Disease Modulation

Recent research into pyrazole derivatives has revealed their ability to modulate key inflammatory pathways.[4][5] While direct studies on 1,4-Diphenyl-1H-pyrazol-3-amine are emerging, evidence from closely related analogs, such as other 1H-pyrazol-3-amine derivatives, suggests a potent anti-inflammatory profile.[6][7] These analogs have been shown to be effective inhibitors of critical signaling molecules involved in the inflammatory cascade, offering a promising therapeutic avenue.[6][7] This guide will detail the hypothesized mechanism of action, provide robust protocols for in vitro and in vivo evaluation, and present a framework for assessing the therapeutic potential of this compound.

Hypothesized Mechanism of Action: Inhibition of RIPK1-Mediated Inflammation

While the precise mechanism of 1,4-Diphenyl-1H-pyrazol-3-amine is under investigation, a compelling hypothesis based on a closely related 1H-pyrazol-3-amine derivative points towards the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1).[6][7] RIPK1 is a crucial mediator of cellular necroptosis and inflammation.[6] Its aberrant activation can trigger a cascade of inflammatory responses.[6][7] Inhibition of RIPK1 kinase activity is therefore considered a promising therapeutic strategy for immune-mediated inflammatory diseases.[6][7]

The proposed mechanism involves the binding of 1,4-Diphenyl-1H-pyrazol-3-amine to the kinase domain of RIPK1, preventing its phosphorylation and subsequent activation. This, in turn, would block downstream signaling pathways that lead to the production of pro-inflammatory cytokines and cell death.

Caption: Hypothesized mechanism of action of 1,4-Diphenyl-1H-pyrazol-3-amine.

In Vitro Evaluation of Anti-Inflammatory Activity

A crucial first step in characterizing the anti-inflammatory potential of 1,4-Diphenyl-1H-pyrazol-3-amine is to assess its activity in relevant in vitro models. The following protocols are designed to provide a robust evaluation of the compound's ability to suppress inflammatory responses in a controlled cellular environment.

Experimental Workflow for In Vitro Assays

Caption: General workflow for in vitro anti-inflammatory assays.

Protocol 1: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory compounds that inhibit the production of nitric oxide, a key pro-inflammatory mediator.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

1,4-Diphenyl-1H-pyrazol-3-amine (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for cell adherence.

-

Compound Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of 1,4-Diphenyl-1H-pyrazol-3-amine (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug). Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value of the compound.

Protocol 2: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol measures the ability of the compound to inhibit the production of key pro-inflammatory cytokines.

Materials:

-

Cell culture supernatant from Protocol 1

-

ELISA kits for mouse TNF-α and IL-6

-

96-well ELISA plates

-

Wash buffer and substrate solutions (as per ELISA kit instructions)

Procedure:

-

ELISA Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody for either TNF-α or IL-6 and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add 100 µL of the cell culture supernatants (collected in Protocol 1) and standards to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

-

Substrate Development: Wash the plate and add the substrate solution. Allow the color to develop in the dark.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve and determine the percentage of inhibition.

In Vivo Evaluation of Anti-Inflammatory Efficacy

To translate in vitro findings to a more complex biological system, in vivo studies are essential. Rodent models are frequently used in inflammation research due to their physiological and genetic similarities to humans.[8]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation to assess the efficacy of anti-inflammatory drugs.[9]

Materials:

-

Male Wistar rats (180-200 g)

-

1% (w/v) solution of carrageenan in sterile saline

-

1,4-Diphenyl-1H-pyrazol-3-amine (formulated for oral or intraperitoneal administration)

-

Pletysmometer or digital calipers

-

Reference anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Group I: Vehicle control

-

Group II: Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Group III-V: 1,4-Diphenyl-1H-pyrazol-3-amine at different doses (e.g., 10, 25, 50 mg/kg)

-

-

Drug Administration: Administer the test compound or reference drug orally or intraperitoneally 1 hour before the carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean paw volume/thickness of the control group, and Vt is the mean paw volume/thickness of the treated group.

-

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo studies should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: In Vitro Anti-Inflammatory Activity of 1,4-Diphenyl-1H-pyrazol-3-amine

| Assay | Endpoint | IC₅₀ (µM) |

| Nitric Oxide Production | NO Inhibition | To be determined |

| Cytokine Production | TNF-α Inhibition | To be determined |

| IL-6 Inhibition | To be determined | |

| Cell Viability (MTT) | Cytotoxicity | > Value (indicating non-toxicity at active concentrations) |

Table 2: In Vivo Anti-inflammatory Effect of 1,4-Diphenyl-1H-pyrazol-3-amine in Carrageenan-Induced Paw Edema

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |

| Vehicle Control | - | 0 |

| Reference Drug | e.g., 10 | To be determined |

| 1,4-Diphenyl-1H-pyrazol-3-amine | 10 | To be determined |

| 25 | To be determined | |

| 50 | To be determined |

Conclusion

The application notes and protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of 1,4-Diphenyl-1H-pyrazol-3-amine as a potential therapeutic agent for inflammatory diseases. The hypothesized mechanism of action through RIPK1 inhibition offers a strong rationale for its development.[6][7] The described in vitro and in vivo assays will enable researchers to thoroughly characterize its anti-inflammatory activity, dose-response relationship, and preliminary safety profile. Further studies, including detailed pharmacokinetic and toxicological assessments, will be necessary to advance this promising compound towards clinical development.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acs.figshare.com [acs.figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 1,4-Diphenyl-1H-pyrazol-3-amine

Welcome to the technical support guide for the purification of 1,4-Diphenyl-1H-pyrazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and similar pyrazole scaffolds. Achieving high purity is critical for reliable downstream applications, from biological screening to structural analysis. This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical, problem-solving format.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a direct question-and-answer format.

Recrystallization Troubleshooting

Recrystallization is often the most efficient method for purifying crystalline solids like 1,4-Diphenyl-1H-pyrazol-3-amine. However, success depends on a fine balance of solubility properties.

Q1: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?